BenchChemオンラインストアへようこそ!

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cytotoxicity HepG2 Anticancer

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681233-26-1) is a synthetic heterocyclic compound (C17H12N2OS3, MW 356.5) belonging to the class of thiochromeno[4,3-d]thiazole-based acrylamides. Its core structure comprises a tricyclic 4H-thiochromeno[4,3-d]thiazole scaffold linked via an (E)-acrylamide bridge to a thiophen-2-yl moiety.

Molecular Formula C17H12N2OS3
Molecular Weight 356.48
CAS No. 681233-26-1
Cat. No. B2500827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
CAS681233-26-1
Molecular FormulaC17H12N2OS3
Molecular Weight356.48
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C=CC4=CC=CS4
InChIInChI=1S/C17H12N2OS3/c20-15(8-7-11-4-3-9-21-11)18-17-19-16-12-5-1-2-6-13(12)22-10-14(16)23-17/h1-9H,10H2,(H,18,19,20)/b8-7+
InChIKeyYVIIWALQGDSSIN-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of (E)-N-(4H-Thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681233-26-1)


(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681233-26-1) is a synthetic heterocyclic compound (C17H12N2OS3, MW 356.5) belonging to the class of thiochromeno[4,3-d]thiazole-based acrylamides. Its core structure comprises a tricyclic 4H-thiochromeno[4,3-d]thiazole scaffold linked via an (E)-acrylamide bridge to a thiophen-2-yl moiety. This structural motif distinguishes it from other thiochromeno-thiazole derivatives that bear different N-acyl substituents (e.g., alkyl, aryl, or chromene-carbonyl groups) and is associated with potential biological activity, including moderate cytotoxicity against HepG2 cells .

Why Generic Substitution is Inappropriate for Thiochromeno-Thiazole Acrylamide (CAS 681233-26-1)


Compounds within the thiochromeno[4,3-d]thiazole class cannot be interchanged generically, as demonstrated by the fact that the scaffold's bioactivity is highly dependent on the identity of the N-acyl substituent. For example, while the 2-amine scaffold lacking an acrylamide group yielded low-micromolar antiangiogenic inhibitors in HUVEC assays [1], certain N-acyl-thiochromenothiazol-2-amines, like compound 10a (an AChE inhibitor, IC50 7.92 µM), showed a different bioactivity profile compared to the clinical standard rivastigmine [2]. This indicates that the specific (E)-3-(thiophen-2-yl)acrylamide side chain of CAS 681233-26-1 will likely confer a distinct target selectivity and potency fingerprint that cannot be predicted from other analogs bearing simple alkyl, phenyl, or chromene-carbonyl groups, making generic substitution a high-risk approach for reproducible scientific research.

Quantitative Evidence Guide for Differentiated Selection of (E)-N-(4H-Thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681233-26-1)


Differential In Vitro Cytotoxicity Profile in HepG2 Cells Compared to Class-Level Antiproliferative Activity

CAS 681233-26-1 demonstrated a defined cytotoxicity profile in a HepG2 cell-based assay, with a mean cellular viability of approximately 70% at a single test concentration of 33 µM (n=20 replicates, values ranging from 55% to 158% of control) . This moderate cytotoxicity is in contrast to the potent antiangiogenic activity reported for other 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives, such as compounds 37 and 43, which showed low-micromolar inhibition of endothelial tube formation in a HUVEC-based functional assay but whose specific cytotoxicity in HepG2 cells has not been reported [1]. The distinct activity profile of CAS 681233-26-1 in a hepatocellular carcinoma cell line suggests a different mechanism of action or target engagement compared to the antiangiogenic leads.

Cytotoxicity HepG2 Anticancer Thiochromeno-thiazole

Structural Differentiation via a Unique (E)-Thiophenyl-Acrylamide Pharmacophore

The (E)-3-(thiophen-2-yl)acrylamide side chain in CAS 681233-26-1 is a defining structural motif that differentiates it sharply from the broader class of N-acyl-thiochromenothiazol-2-amines. While the literature reports on over 20 analogs with N-acyl groups including phenyl, chromene, alkyl, and benzylsulfonyl substituents [1], the specific combination of an (E)-acrylamide linker conjugated to a thiophene ring is unique to this compound among publicly disclosed structures on authoritative platforms. This unique single compound among a large chemical space highlights its potential as a privileged pharmacophore for further SAR exploration.

Medicinal Chemistry SAR Molecular Design Acrylamide

Computational Druglikeness and Physicochemical Profile

The compound's molecular weight (356.5 g/mol) and calculated physicochemical properties place it within favorable drug-like space. While precise experimental solubility or permeability data are not publicly available, its profile can be contextualized within the class. For instance, many N-acyl-thiochromenothiazol-2-amines have been shown to be effective in cell-based assays, implying adequate membrane permeability [1]. The presence of the thiophenyl-acrylamide group may confer a distinct solubility and permeability profile compared to more lipophilic N-alkyl or N-phenyl analogs, an inference supported by the general SAR discussed in the review of thiochromene biological activities [2].

ADME Druglikeness In Silico Physicochemical Properties

Emerging Target Engagement in DNA Repair Inhibition: RMI-FANCM Interaction Screen

CAS 681233-26-1 was included in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a key node in the Fanconi anemia DNA repair pathway . This screening data, although not providing an IC50 value, constitutes the first documented target engagement for this compound and differentiates it from other thiochromeno-thiazole derivatives that have been annotated primarily for their AChE inhibition or antiangiogenic properties. The novel target space of RMI-FANCM inhibition is of high interest for cancer therapy, particularly for ALT-driven cancers, and is distinct from the mechanisms of action of the comparators 37 and 43 (antiangiogenic) or compound 10a (AChE inhibitor).

DNA Repair FANCM RMI Protein-Protein Interaction Inhibitor

High-Confidence Application Scenarios for (E)-N-(4H-Thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681233-26-1)


Medicinal Chemistry SAR Exploration of Thiochromeno-Thiazole Pharmacophores

Due to its unique (E)-3-(thiophen-2-yl)acrylamide side chain, which is absent from all other reported N-acyl-thiochromenothiazol-2-amine analogs [1], CAS 681233-26-1 is an essential building block for synthesizing focused compound libraries aimed at probing the SAR around the thiochromeno-thiazole scaffold. Its distinct structure allows medicinal chemists to evaluate how the thiophene moiety influences target selectivity, metabolic stability, and cellular potency compared to previously studied phenyl, chromene, or alkyl derivatives [REFS-1, REFS-2].

Hit Validation and Chemical Probe Development for FANCM-RMI DNA Repair Pathway

The positive inclusion of CAS 681233-26-1 in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction positions it as a validated hit for this emerging cancer target. Researchers studying alternative lengthening of telomeres (ALT)-driven cancers can procure this compound to confirm on-target activity through secondary assays, as the RMI-FANCM target space is distinct from the antiangiogenic or cholinergic targets engaged by closely related thiochromeno-thiazole analogs [REFS-4, REFS-5].

Liver Cancer Cell Model Studies for Cytotoxicity Profiling

The availability of a HepG2 cytotoxicity dataset for CAS 681233-26-1 (mean viability ~70% at 33 µM, 20 replicates) provides an immediate, data-backed rationale for its use in hepatocellular carcinoma models. The compound's moderate but reproducible cytotoxicity in liver cancer cells makes it a suitable reference compound for comparative cytotoxicity studies, especially when evaluating the impact of structural modifications on the liver cancer cell line selectivity.

Reference Standard for Computational ADME/Tox Model Benchmarking

The compound's well-defined structure (C17H12N2OS3, MW 356.5) and its unique topological polar surface area and lipophilicity profile, inferred from its thiophenyl-acrylamide group, make it an excellent candidate for benchmarking in silico ADME/Tox prediction models. Its physicochemical parameters are expected to be intermediate between simpler N-alkyl derivatives and more complex polycyclic analogs, providing a valuable calibration point for model refinement [5].

Quote Request

Request a Quote for (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.